![molecular formula C16H22N2O2 B13918961 Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is a compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their wide array of biological activities. The structure of this compound includes a primary amine and a carbamate group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization . Another approach uses asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The aromatic benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted benzyl derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tropane: Shares the bicyclic structure but lacks the carbamate group.
Cocaine: Contains a similar tropane skeleton but with different functional groups.
Atropine: Another tropane alkaloid with distinct pharmacological properties.
Uniqueness
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is unique due to its combination of a primary amine and a carbamate group, which provides versatility in chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c17-15-12-6-7-13(15)9-14(8-12)18-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10,17H2,(H,18,19) |
InChI Key |
MICAGYNPDOSGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


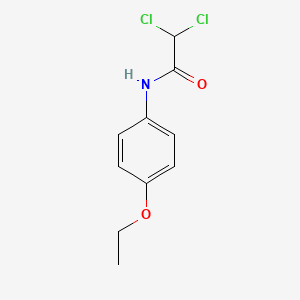
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)



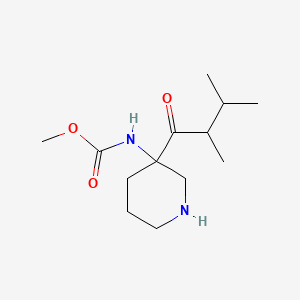
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
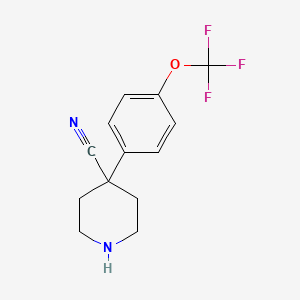
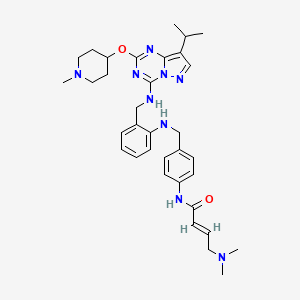
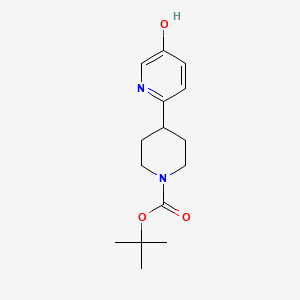
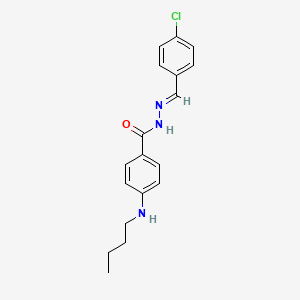
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)

![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
